Cas no 128255-08-3 (Pregn-5-en-20-amine,3-methoxy-N,N-dimethyl-, (3b,20S)- (9CI))

Pregn-5-en-20-amine,3-methoxy-N,N-dimethyl-, (3b,20S)- (9CI) 化学的及び物理的性質
名前と識別子
-
- Pregn-5-en-20-amine,3-methoxy-N,N-dimethyl-, (3b,20S)- (9CI)
- Pachyaximine A
- (3β,20S)-3-Methoxy-N,N-dimethylpregn-5-en-20-amine
- (-)-PachyaximineA
- [ "" ]
- AKOS032961617
- HY-N3122
- BDBM50412080
- FS-10283
- (-)-Pachyaximine A
- CHEMBL342394
- 128255-08-3
- CS-0023302
- (3,20S)-3-Methoxy-N,N-dimethylpregn-5-en-20-amine; (-)-Pachyaximine A
- (1S)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N,N-dimethylethanamine
- pachyaximine-A
- Alkaloid-C
- CHEBI:228289
- (20S)-3beta-methoxy-N,N-dimethylpregn-5-en-20-amine
-
- インチ: InChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19)
- InChIKey: LEAKQIXYSHIHCW-UHFFFAOYSA-N
- ほほえんだ: CNC1CN=C(C2=CC=CN2)C2=CC(=CC=C2N=1)Cl
計算された属性
- せいみつぶんしりょう: 359.31900
- どういたいしつりょう: 359.319
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 569
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5A^2
- 疎水性パラメータ計算基準値(XlogP): 5.6
じっけんとくせい
- 色と性状: Powder
- PSA: 12.47000
- LogP: 5.53050
Pregn-5-en-20-amine,3-methoxy-N,N-dimethyl-, (3b,20S)- (9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4731-1 mL * 10 mM (in DMSO) |
Pachyaximine A |
128255-08-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
TargetMol Chemicals | TN4731-5 mg |
Pachyaximine A |
128255-08-3 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
TargetMol Chemicals | TN4731-5mg |
Pachyaximine A |
128255-08-3 | 5mg |
¥ 3710 | 2024-07-19 | ||
TargetMol Chemicals | TN4731-1 ml * 10 mm |
Pachyaximine A |
128255-08-3 | 1 ml * 10 mm |
¥ 3810 | 2024-07-19 | ||
A2B Chem LLC | AE41545-5mg |
Pachyaximine A |
128255-08-3 | 97.5% | 5mg |
$660.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P35900-5mg |
(3β,20S)-3-Methoxy-N,N-dimethylpregn-5-en-20-amine |
128255-08-3 | 5mg |
¥4418.0 | 2021-09-08 |
Pregn-5-en-20-amine,3-methoxy-N,N-dimethyl-, (3b,20S)- (9CI) 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
Pregn-5-en-20-amine,3-methoxy-N,N-dimethyl-, (3b,20S)- (9CI)に関する追加情報
Recent Advances in the Study of Pregn-5-en-20-amine,3-methoxy-N,N-dimethyl-, (3b,20S)- (9CI) and Its Implications in Chemical Biology and Medicine
The compound with CAS number 128255-08-3, known as Pregn-5-en-20-amine,3-methoxy-N,N-dimethyl-, (3b,20S)- (9CI), has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This steroidal amine derivative is structurally related to pregnane alkaloids, which have been extensively studied for their diverse pharmacological activities. The current research landscape surrounding this compound focuses on its potential therapeutic applications, mechanism of action, and synthetic modifications to enhance its bioactivity.
Recent studies have elucidated the compound's unique interaction with steroid hormone receptors, particularly those involved in neurosteroid signaling pathways. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that Pregn-5-en-20-amine derivatives exhibit selective modulation of GABA-A receptors, suggesting potential applications in neurological disorders such as anxiety and epilepsy. The 3-methoxy-N,N-dimethyl modification at the 20-position appears to confer enhanced blood-brain barrier permeability compared to related pregnane derivatives.
Synthetic approaches to 128255-08-3 have been refined in the past two years, with several research groups reporting improved yields through novel catalytic systems. A recent breakthrough published in Organic Letters (2024) describes a stereoselective synthesis route that achieves >90% enantiomeric purity for the (3b,20S)- configuration. This advancement is particularly significant as the biological activity of pregnane derivatives is known to be highly stereospecific.
From a pharmacological perspective, structure-activity relationship (SAR) studies have identified key modifications that influence the compound's binding affinity to molecular targets. Molecular docking simulations, combined with in vitro assays, suggest that the dimethylamine moiety at C-20 plays a crucial role in receptor interaction, while the 3-methoxy group affects metabolic stability. These findings were corroborated by in vivo pharmacokinetic studies showing an extended half-life compared to non-methoxylated analogs.
The therapeutic potential of 128255-08-3 is currently being explored in multiple preclinical models. Recent data presented at the 2024 American Chemical Society National Meeting revealed promising results in animal models of neurodegenerative diseases, with the compound demonstrating neuroprotective effects at nanomolar concentrations. Additionally, its potential as an anti-inflammatory agent is being investigated, with preliminary results showing inhibition of NF-κB signaling in macrophage cell lines.
Despite these advances, challenges remain in the clinical translation of Pregn-5-en-20-amine derivatives. Current research efforts are addressing issues of solubility and formulation, with several academic and industrial groups developing novel delivery systems. A 2023 patent application (WO2023124567) describes a cyclodextrin-based formulation that significantly improves the compound's aqueous solubility while maintaining biological activity.
Looking forward, the research community anticipates that further investigation of 128255-08-3 and its analogs will yield important insights into steroid-based drug design. The compound's unique structural features and demonstrated biological activities position it as a promising scaffold for the development of novel therapeutics targeting neurological and inflammatory conditions. Ongoing clinical trials with structurally related compounds suggest that this class of molecules may soon transition from bench to bedside.
128255-08-3 (Pregn-5-en-20-amine,3-methoxy-N,N-dimethyl-, (3b,20S)- (9CI)) 関連製品
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